

2-Cyano-3-methoxynaphthalene molecular weight

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Compound of Interest

Compound Name: 2-Cyano-3-methoxynaphthalene

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An In-depth Technical Guide to **2-Cyano-3-methoxynaphthalene** (CAS: 92616-44-9) for Pharmaceutical Research

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Executive Summary

This technical guide provides a comprehensive overview of **2-Cyano-3-methoxynaphthalene**, a functionalized naphthalene derivative of interest to researchers in organic synthesis, medicinal chemistry, and drug development. While specific experimental data for this compound is limited in public literature, this document consolidates available information and provides expert analysis based on established chemical principles and data from structurally related analogues. We present its core physicochemical properties, propose a logical synthetic pathway, detail protocols for its analytical characterization with predicted spectral data, and explore its potential applications as a scaffold in modern drug discovery. This guide is intended to serve as a foundational resource for scientists investigating this and related molecules.

The Naphthalene Scaffold in Drug Discovery

The naphthalene core, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its rigid, lipophilic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Numerous compounds incorporating the naphthalene ring system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory,

and antiviral effects. As of 2019, there were 33 approved drugs and 56 investigational compounds based on the naphthalene moiety, underscoring its therapeutic relevance[1]. The strategic functionalization of the naphthalene core is a key strategy for modulating pharmacokinetic properties and biological activity. The introduction of groups such as the methoxy (-OCH₃) and cyano (-CN) moieties, as seen in **2-Cyano-3-methoxynaphthalene**, can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a valuable building block for novel therapeutic agents.

Core Physicochemical Properties

Precise identification of a compound is foundational to all research. **2-Cyano-3-methoxynaphthalene** is identified by the CAS number 92616-44-9. Its properties are summarized below.

Property	Value	Source
IUPAC Name	3-Methoxy-2-naphthalenecarbonitrile	N/A
CAS Number	92616-44-9	
Molecular Formula	C ₁₂ H ₉ NO	[2]
Molecular Weight	183.21 g/mol	Calculated
Appearance	Data not available	
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

Note: The molecular weight is calculated based on the confirmed molecular formula. Specific experimental data on physical properties like melting point, boiling point, and solubility are not readily available in peer-reviewed literature and require experimental determination.

Synthesis and Characterization Workflow

While a specific, published synthesis for **2-Cyano-3-methoxynaphthalene** is not available, a plausible and logical synthetic route can be designed based on established organometallic and aromatic chemistry principles. The following section outlines a proposed pathway and a general workflow for its synthesis, purification, and characterization.

Proposed Synthetic Pathway: A Multi-Step Approach

The causality behind this proposed route lies in achieving the specific 2,3-substitution pattern, which can be challenging via direct electrophilic substitution on a simple naphthalene core. A more controlled approach would involve building the functionality from a precursor where the regiochemistry is already established. A viable strategy would be a copper-catalyzed cyanation of a corresponding aryl halide, a method known as the Rosenmund-von Braun reaction.[3][4]

The key intermediate for this reaction would be 3-Bromo-2-methoxynaphthalene. The synthesis of this specific isomer is non-trivial, as direct bromination of 2-methoxynaphthalene typically yields the 1-bromo or 6-bromo isomers.[1][5] Therefore, a more robust route might start from a precursor like 3-amino-2-naphthol, which allows for precise placement of the functional groups.

Proposed Route:

- **Methylation:** Selective methylation of the hydroxyl group of 3-amino-2-naphthol to yield 3-amino-2-methoxynaphthalene.
- **Diazotization & Sandmeyer Reaction (Halogenation):** Conversion of the amino group to a diazonium salt, followed by a Sandmeyer reaction with a bromide source (e.g., CuBr) to install the bromine atom at the 3-position, yielding 3-Bromo-2-methoxynaphthalene.
- **Cyanation (Rosenmund-von Braun Reaction):** Reaction of 3-Bromo-2-methoxynaphthalene with copper(I) cyanide (CuCN) to displace the bromide and form the target molecule, **2-Cyano-3-methoxynaphthalene**.

Experimental Protocol: Rosenmund-von Braun Cyanation

This protocol is a generalized procedure for the final step of the proposed synthesis and must be optimized for the specific substrate. The choice of a high-boiling polar solvent is critical for

solubilizing the reagents and facilitating the reaction, which often requires elevated temperatures.[6]

Objective: To synthesize **2-Cyano-3-methoxynaphthalene** from 3-Bromo-2-methoxynaphthalene.

Materials:

- 3-Bromo-2-methoxynaphthalene (1 equivalent)
- Copper(I) cyanide (CuCN) (1.2 - 1.5 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for reflux and workup

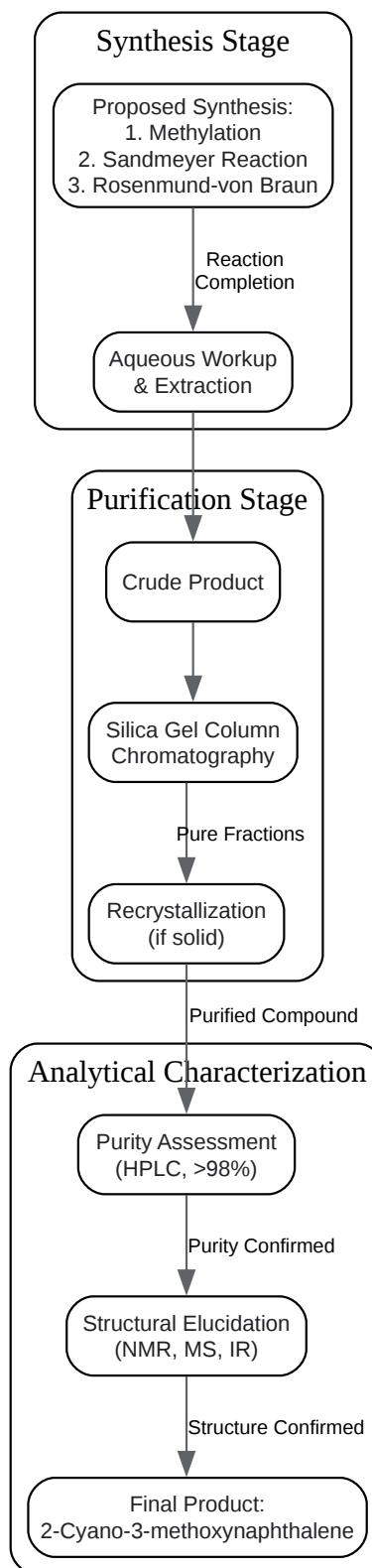
Procedure:

- Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere of nitrogen.
- Reagent Addition: Charge the flask with 3-Bromo-2-methoxynaphthalene and copper(I) cyanide.
- Solvent Addition: Add anhydrous DMF via a syringe.
- Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride and hydrochloric acid or aqueous ammonia to complex the copper salts.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Synthesis and Verification Workflow Diagram

The following diagram illustrates a logical workflow from synthesis to a fully characterized final product. This self-validating system ensures that the identity and purity of the compound are confirmed at each critical stage.

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Caption: Logical workflow for the synthesis and validation of **2-Cyano-3-methoxynaphthalene**.

Analytical Characterization

Definitive structural elucidation and purity assessment are critical for any chemical entity intended for biological testing. Standard analytical techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) would be employed.

Predicted Spectral Data

The following table summarizes the predicted spectral data for **2-Cyano-3-methoxynaphthalene** based on its structure and known effects of its functional groups.

Technique	Predicted Data & Rationale
¹ H NMR	<p>Aromatic Region (δ 7.0-8.0 ppm): Expect 6 distinct signals for the 6 aromatic protons on the naphthalene core. Protons ortho and para to the methoxy group will be shielded (shifted upfield), while those near the electron-withdrawing cyano group will be deshielded (shifted downfield).</p> <p>Complex splitting patterns (doublets, triplets, or multiplets) will arise from spin-spin coupling.</p> <p>Methoxy Protons (δ ~3.9-4.1 ppm): A sharp singlet integrating to 3 protons.</p>
¹³ C NMR	<p>Expect 12 distinct signals. Cyano Carbon (δ ~115-120 ppm): Characteristic chemical shift for a nitrile carbon. Aromatic Carbons (δ ~105-160 ppm): The carbon attached to the methoxy group will be significantly deshielded (δ ~155-160 ppm). Methoxy Carbon (δ ~55-60 ppm): Typical shift for a methoxy carbon.</p>
FTIR	<p>C≡N Stretch: A sharp, strong absorption band in the range of 2220-2240 cm^{-1}, which is highly characteristic of a nitrile group. C-O Stretch: Strong bands for the aryl-alkyl ether around 1250 cm^{-1} (asymmetric) and 1050 cm^{-1} (symmetric). Aromatic C=C & C-H: Multiple bands in the 1450-1600 cm^{-1} region (ring stretching) and above 3000 cm^{-1} (C-H stretching).</p>
Mass Spec (EI)	<p>Molecular Ion (M^+): A prominent peak at $\text{m/z} = 183.21$, corresponding to the molecular weight of the compound ($\text{C}_{12}\text{H}_9\text{NO}$). Fragmentation: Expect fragmentation patterns corresponding to the loss of a methyl group ($-\text{CH}_3$) or a methoxy group ($-\text{OCH}_3$).</p>

Standard Operating Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the purified sample.
- Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquisition: Acquire ^1H , ^{13}C , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.
- Analysis: Integrate the proton signals to confirm the proton count for each environment. Compare the observed chemical shifts and coupling constants to the predicted values to validate the structure. The absence of significant impurity signals in the ^1H spectrum provides a measure of purity.

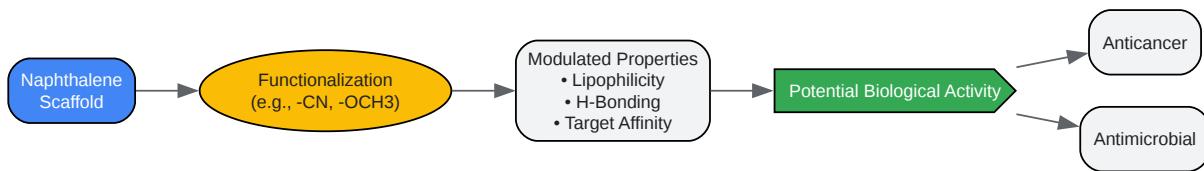
Potential Applications in Drug Development

The unique combination of a naphthalene scaffold, a methoxy group, and a cyano group makes **2-Cyano-3-methoxynaphthalene** a molecule of significant interest for drug discovery programs.

Scaffold for Anticancer Agents

Naphthalene derivatives have been extensively studied for their anticancer properties.^[7] The introduction of a cyano group is a known strategy in the design of bioactive molecules. For example, novel synthesized derivatives of 2-cyano-3-(naphthalen-1-yl) acryloyl amides have demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Similarly, naphthalene-based organoselenocyanates have shown selective cytotoxicity against MCF-7 cells with minimal impact on normal fibroblast cells, highlighting the potential for targeted therapies.^[2] The core structure of **2-Cyano-3-**

methoxynaphthalene could serve as a starting point for the development of new analogues with enhanced potency and selectivity.



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Caption: Relationship between the core scaffold, functionalization, and potential biological outcomes.

Intermediate in Organic Synthesis

Beyond its own potential bioactivity, **2-Cyano-3-methoxynaphthalene** is a versatile synthetic intermediate. The nitrile group can be readily transformed into a variety of other functional groups, providing access to a diverse chemical space for library synthesis. Key transformations include:

- Hydrolysis to form a carboxylic acid.
- Reduction to form a primary amine.
- Reaction with organometallics (e.g., Grignard reagents) to form ketones.

This chemical versatility allows for the rapid generation of derivative libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.

Safety and Handling

As **2-Cyano-3-methoxynaphthalene** is a research chemical with limited characterization, it must be handled with appropriate caution.

- Toxicology: No specific toxicological data is available. Compounds containing a nitrile (cyano) group should be treated as potentially toxic.

- Handling: Always handle this compound in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves.
- Exposure: Avoid inhalation of dust, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

2-Cyano-3-methoxynaphthalene (CAS: 92616-44-9) represents a promising, yet underexplored, molecule for pharmaceutical research. This guide has established its core identity, proposed a viable synthetic route, and outlined a robust framework for its analytical characterization. Based on extensive literature on related naphthalene derivatives, this compound holds potential as both a bioactive scaffold and a versatile synthetic intermediate for the development of novel therapeutics, particularly in oncology and infectious diseases. Further experimental validation of its synthesis, properties, and biological activity is warranted and encouraged.

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